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Cat. No.: B1632094 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Scutebarbatine B is a neo-clerodane diterpenoid alkaloid isolated from the plant Scutellaria

barbata D. Don (Lamiaceae), a herb used in traditional Chinese medicine. This document

provides a comprehensive technical overview of its chemical structure, physicochemical

properties, and its notable cytotoxic and anti-cancer activities, with a focus on its mechanism of

action in breast cancer.

Chemical Structure and Nomenclature
Scutebarbatine B possesses a complex polycyclic structure characteristic of neo-clerodane

diterpenoids, featuring a pyridine-3-carboxylate moiety.

IUPAC Name: [(1R,2S,3R,4R,4aS,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-

(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-

carboxylate[1].

Chemical Formula: C₃₃H₃₅NO₇[1].

SMILES: CC1=CCC[C@H]2[C@]1(--INVALID-LINK--/C=C/C3=CC(=O)OC3)

(C)O)OC(=O)C4=CC=CC=C4">C@HOC(=O)C5=CN=CC=C5)C[1].

InChI Key: QSKVSBUCFQUTSW-IWSWVWQKSA-N[1].
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Physicochemical and Biological Data
The following tables summarize the key physicochemical properties and reported biological

activities of Scutebarbatine B.

Physicochemical Properties Value Reference

Molecular Weight 557.6 g/mol [1]

XLogP3 4.7 [1]

Exact Mass 557.24135246 Da [1]
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Experimental Protocols
Bioassay-Guided Isolation from Scutellaria barbata
The isolation of Scutebarbatine B is typically achieved through a multi-step extraction and

chromatographic process, guided by cytotoxicity assays.

Extraction: The aerial parts of Scutellaria barbata are powdered and extracted with an

organic solvent such as ethanol or methanol.

Partitioning: The crude extract is then suspended in water and partitioned successively with

solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate,

to separate compounds based on their polarity.

Column Chromatography: The fraction showing the highest cytotoxic activity (often the

chloroform or ethyl acetate fraction) is subjected to repeated column chromatography on

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1632094?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Scutebarbatine-B
https://pubchem.ncbi.nlm.nih.gov/compound/Scutebarbatine-B
https://pubchem.ncbi.nlm.nih.gov/compound/Scutebarbatine-B
https://www.medchemexpress.com/scutebarbatine-b.html
https://pubmed.ncbi.nlm.nih.gov/23909895/
https://pubmed.ncbi.nlm.nih.gov/16769097/
https://www.benchchem.com/product/b1632094?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1632094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


silica gel, Sephadex LH-20, and/or reversed-phase C18 silica gel.

Purification: Elution is performed with solvent gradients (e.g., chloroform-methanol or

hexane-acetone). Fractions are collected and monitored by thin-layer chromatography

(TLC).

Final Purification: Fractions containing Scutebarbatine B are combined and further purified

by preparative high-performance liquid chromatography (HPLC) to yield the pure

compound[3][5]. The structures of isolated compounds are elucidated using spectroscopic

methods such as NMR and MS[3][4][5].

Anti-Breast Cancer Activity Assessment (in vitro)
The following protocols were employed to evaluate the anti-proliferative and pro-apoptotic

effects of Scutebarbatine B on human breast cancer cell lines (e.g., MCF-7, MDA-MB-231).

Cell Viability Assay (CellTiter-Glo®):

Breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are then treated with various concentrations of Scutebarbatine B for 24 hours.

CellTiter-Glo® reagent is added to each well, and luminescence, which is proportional to

the amount of ATP and thus cell viability, is measured using a luminometer[6].

Proliferation Assay (EdU Staining):

Cells are treated with Scutebarbatine B for 24 hours.

5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the culture

medium.

During DNA synthesis, EdU is incorporated into newly synthesized DNA.

Cells are then fixed, permeabilized, and the incorporated EdU is detected by a fluorescent

azide that binds to the ethynyl group (click chemistry).
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The percentage of EdU-positive cells (proliferating cells) is determined by fluorescence

microscopy[6][7].

Apoptosis Assay (TUNEL Staining):

Cells are treated with Scutebarbatine B for 24 hours.

The TdT-mediated dUTP-biotin nick end labeling (TUNEL) assay is performed to detect

DNA fragmentation, a hallmark of late-stage apoptosis.

Cells are fixed and permeabilized, then incubated with a mixture of terminal

deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

Apoptotic cells are visualized and quantified using fluorescence microscopy[6][7].

Western Blot Analysis:

Cells are lysed after treatment with Scutebarbatine B.

Protein concentrations are determined, and equal amounts of protein are separated by

SDS-PAGE.

Proteins are transferred to a PVDF membrane.

The membrane is blocked and then incubated with primary antibodies against proteins

involved in cell cycle regulation (Cyclin B1, Cyclin D1, Cdc2) and apoptosis (cleaved

Caspase-8, cleaved Caspase-9, cleaved PARP).

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized

using an enhanced chemiluminescence (ECL) detection system[6][7].

Reactive Oxygen Species (ROS) Detection:

Intracellular ROS levels are measured using probes like 2',7'-dichlorodihydrofluorescein

diacetate (DCFH-DA) or dihydroethidium (DHE).
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After treatment with Scutebarbatine B, cells are incubated with the probe.

DCFH-DA is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

The fluorescence intensity is measured by flow cytometry or fluorescence microscopy[7].

Signaling Pathways and Mechanism of Action
Scutebarbatine B exerts its anti-breast cancer effects through the modulation of multiple

signaling pathways, leading to cell cycle arrest and apoptosis. The diagram below illustrates

the proposed mechanism of action.

Cell Cycle RegulationApoptosis Induction

Oncogenic & Stress Pathways

Scutebarbatine B

↑ Intracellular ROS DNA Damage

Apoptosis

↓ pRB/E2F1 Pathway ↓ Akt/mTOR Pathway ↑ IRE1/JNK Pathway

G2/M Phase Arrest

↓ Cyclin B1 ↓ Cyclin D1 ↓ Cdc2 / p-Cdc2↑ Cleaved Caspase-8 ↑ Cleaved Caspase-9 ↑ Cleaved PARP

Click to download full resolution via product page

Caption: Scutebarbatine B signaling in breast cancer cells.

Conclusion
Scutebarbatine B is a potent natural product with significant cytotoxic activity against a range

of cancer cell lines. Its mechanism of action, particularly in breast cancer, involves the induction

of ROS, DNA damage, cell cycle arrest at the G2/M phase, and apoptosis. This is achieved
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through the modulation of key regulatory pathways including Akt/mTOR, pRB/E2F1, and

IRE1/JNK. These findings highlight the potential of Scutebarbatine B as a lead compound for

the development of novel anti-cancer therapeutics. Further research is warranted to explore its

full therapeutic potential and to conduct comprehensive preclinical and clinical evaluations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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